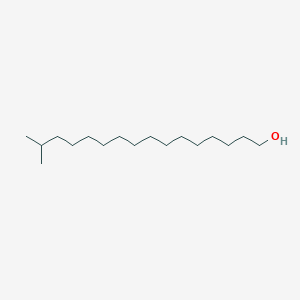
15-Methylhexadecan-1-ol
Vue d'ensemble
Description
15-Methylhexadecan-1-ol, also known as phytol, is a naturally occurring diterpene alcohol that is found in various plants, including green tea, mint, and chlorophyll. It has gained attention in recent years due to its potential health benefits and various scientific research applications.
Applications De Recherche Scientifique
15-Lipoxygenase-1 (15-LOX-1) plays a key role in lipid signaling and has been implicated in colon cancer, where it functions as a tumor suppressor. The transcriptional repression of 15-LOX-1 in colon cancer cells is complex and may involve multiple mechanisms (Lee, Zuo, & Shureiqi, 2011).
The evaluation of LOX inhibition, including 15-LOX, by thiazolyl derivatives of mycophenolic acid was conducted using various LOX structures. This study highlights the potential of 15-LOX as a drug target (Tsolaki, Eleftheriou, Kartsev, Geronikaki, & Saxena, 2018).
ESE-15-ol, a derivative of estradiol, was studied for its antimitotic and carbonic anhydrase inhibitory activity, suggesting potential applications in cancer therapy. This compound inhibits carbonic anhydrase activity in the nanomolar range and affects gene expression associated with cell death and mitosis (Stander, Joubert, Tu, Sippel, McKenna, & Joubert, 2012).
The role of 15-lipoxygenase inhibitors, including 15-LOX-1 and 15-LOX-2, in the formation of inflammation, sensitivities, atherosclerosis, and some cancers has been reviewed. This article discusses the synthesis and biological activities of various 15-LOX inhibitors (Sadeghian & Jabbari, 2016).
A study on the post-PKS tailoring steps during the biosynthesis of hexacosalactone A in Streptomyces samsunensis OUCT16-12 indicated the importance of C5N and 15-OMe groups for antibacterial activities. This provides insights into generating hexacosalactone derivatives via synthetic biology (Duan, Wang, Zhang, Dong, Li, Xiao, & Li, 2023).
The development of a safer alternative to PMR-15, a high-temperature thermosetting polyimide oligomer, was described. This alternative, PMR-PCy, was prepared from a less toxic bisaniline derived from the renewable aromatic compound p-cymene (Harvey, Yandek, Lamb, Eck, Garrison, & Davis, 2017).
The synthesis of 15-oxo-Lipoxin A4 methyl ester, a natural metabolite of Lipoxin A4, is detailed. This compound could potentially be used to investigate the electrophilic bioactivity of this metabolite (Woodcock, Wendell, Schopfer, & Freeman, 2018).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mécanisme D'action
Target of Action
15-Methylhexadecan-1-ol is a long-chain fatty alcohol
Pharmacokinetics
Based on its structure and properties, it is likely to be absorbed in the gastrointestinal tract after oral administration . Its distribution within the body would be influenced by its lipophilic nature, potentially accumulating in fatty tissues. Metabolism would likely occur in the liver, and excretion would likely be through the feces and urine.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound. For instance, higher temperatures might increase the compound’s solubility in lipid membranes, potentially enhancing its activity .
Analyse Biochimique
Biochemical Properties
15-Methylhexadecan-1-ol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are involved in the synthesis and activation of fatty acids. These interactions facilitate the incorporation of this compound into complex lipids, influencing membrane fluidity and function. Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent participation in various metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound impacts lipid biosynthesis and degradation, thereby influencing energy homeostasis and cell membrane composition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to and activate or inhibit enzymes such as acyl-CoA synthetase and alcohol dehydrogenase. These interactions lead to changes in enzyme activity, affecting metabolic flux and the production of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance lipid metabolism and improve energy homeostasis. At high doses, this compound may exhibit toxic effects, including liver damage and disruptions in cellular function. Threshold effects have been observed, where the compound’s impact on metabolic pathways and cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, facilitating the incorporation of the compound into complex lipids. These interactions influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These include fatty acid-binding proteins and lipid transporters, which facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity within different tissues .
Subcellular Localization
This compound is localized within various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it participates in lipid metabolism and other cellular processes .
Propriétés
IUPAC Name |
15-methylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXGTHYBZXAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339714 | |
| Record name | ISOHEPTADECANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51166-20-2 | |
| Record name | ISOHEPTADECANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
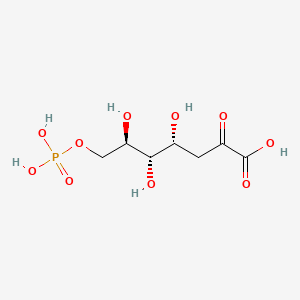
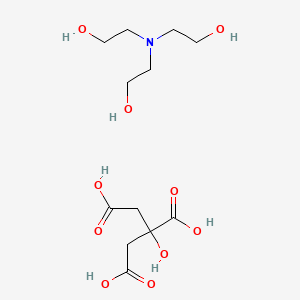

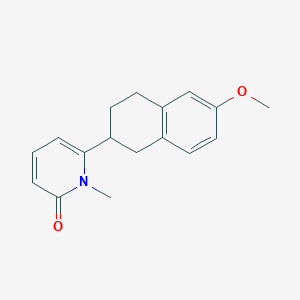
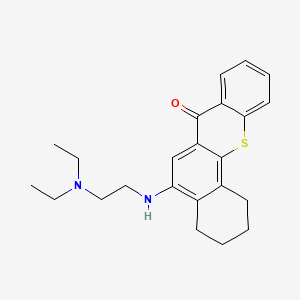
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-4-methylpentanoate](/img/structure/B1198687.png)

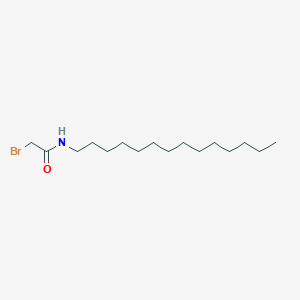
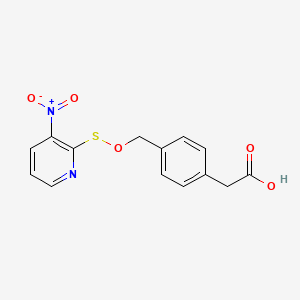

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)